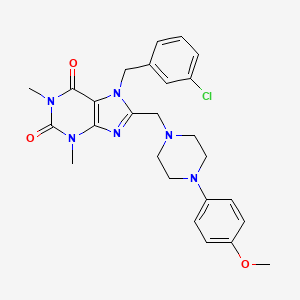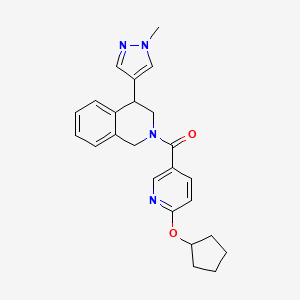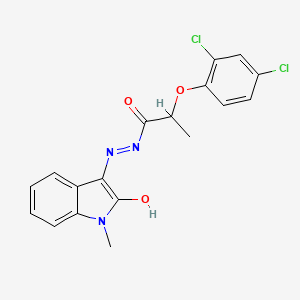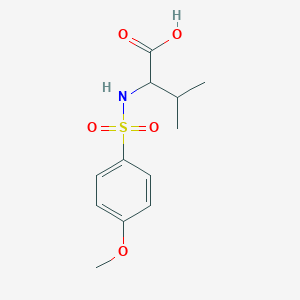
2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonylamino group and a butyric acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as Asthma, Lung cancer, and Renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .
Mode of Action
The compound interacts with its target, MMP-12, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from breaking down extracellular matrix components. This results in a decrease in tissue damage and inflammation associated with diseases such as Asthma and Lung cancer .
Biochemical Pathways
The inhibition of MMP-12 affects several biochemical pathways. Primarily, it impacts the degradation of extracellular matrix components, a key process in tissue remodeling and repair. By inhibiting MMP-12, the compound can reduce tissue damage and inflammation, thereby alleviating symptoms of diseases such as Asthma and Lung cancer .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of tissue damage and inflammation. By inhibiting MMP-12, the compound prevents the degradation of extracellular matrix components, reducing tissue damage. This can alleviate symptoms of diseases such as Asthma and Lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-methylbutyric acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzenesulfonylamino derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide or thiol derivative.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid.
4-Hydroxybenzenesulfonylamino derivatives: Formed through oxidation reactions.
Sulfonamide derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy group and a sulfonylamino group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAMULOKFLYVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)
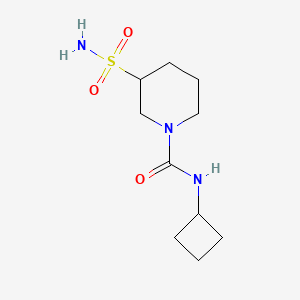
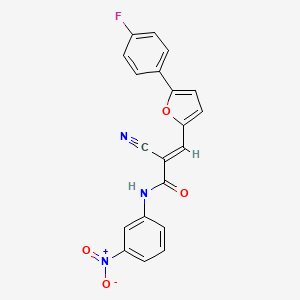
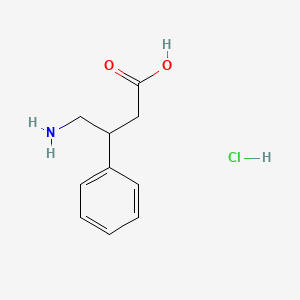
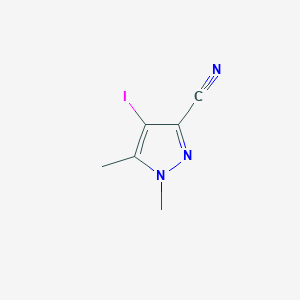
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)
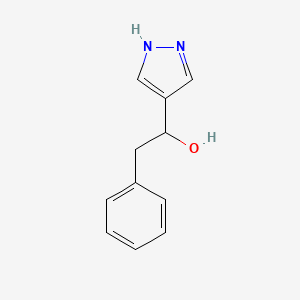
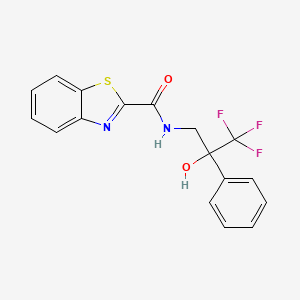
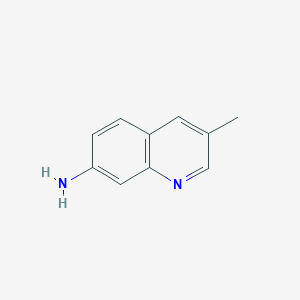
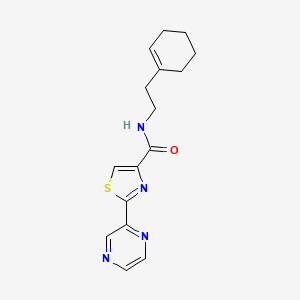
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
